molecular formula C13H9ClN2O B2482829 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile CAS No. 128914-79-4

4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile

Cat. No.: B2482829
CAS No.: 128914-79-4
M. Wt: 244.68
InChI Key: MYXIEZLONDAQEJ-UHFFFAOYSA-N
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Description

4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile is a chemical compound with the molecular formula C13H9ClN2O It is known for its unique structure, which includes a quinoline moiety and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile typically involves the reaction of quinoline derivatives with chloroacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as triethylamine and are carried out in polar aprotic solvents.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, amine-substituted quinoline compounds, and various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting DNA replication and transcription. The nitrile group can also participate in covalent bonding with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanoic acid
  • 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanamide
  • 4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanethioamide

Uniqueness

4-Chloro-3-oxo-2-(quinolin-2(1H)-ylidene)butanenitrile is unique due to its combination of a quinoline moiety and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-7-13(17)10(8-15)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,17H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNAJERBOLRVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=C(CCl)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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